Dibenzyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester)
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Overview
Description
Dibenzyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) is a complex organic compound with a unique structure that combines a pyridine ring, a dimethylcarbamate ester, and an ammonium bromide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and mechanochemical methods can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Dibenzyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dibenzyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and quaternary ammonium compounds, such as:
- 3-Hydroxy-2-methylpyridine
- Dimethylcarbamate esters
- Quaternary ammonium bromides
Uniqueness
Dibenzyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
66902-86-1 |
---|---|
Molecular Formula |
C24H28BrN3O2 |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
dibenzyl-[[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl]-methylazanium;bromide |
InChI |
InChI=1S/C24H28N3O2.BrH/c1-26(2)24(28)29-23-15-10-16-25-22(23)19-27(3,17-20-11-6-4-7-12-20)18-21-13-8-5-9-14-21;/h4-16H,17-19H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
DKCOPUZPPXMXAL-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)C[N+](C)(CC2=CC=CC=C2)CC3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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